molecular formula C12H22FN3O2 B2412989 4-(2-fluoroethyl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide CAS No. 2034423-08-8

4-(2-fluoroethyl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide

Cat. No. B2412989
CAS RN: 2034423-08-8
M. Wt: 259.325
InChI Key: CTGOMXGWSKZQBN-UHFFFAOYSA-N
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Description

4-(2-fluoroethyl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide, also known as FE-TFMPP, is a chemical compound that has been widely studied for its potential use in scientific research. This compound belongs to the class of piperazine derivatives and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-(2-fluoroethyl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide involves the binding of the compound to the serotonin 5-HT1B and 5-HT2C receptors, which are G protein-coupled receptors. This binding leads to the activation of intracellular signaling pathways, including the inhibition of adenylate cyclase and the activation of phospholipase C. The downstream effects of these signaling pathways are responsible for the biochemical and physiological effects of 4-(2-fluoroethyl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide.
Biochemical and Physiological Effects:
4-(2-fluoroethyl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide has been found to have various biochemical and physiological effects, including the modulation of serotonin neurotransmission, the regulation of appetite and food intake, and the induction of anxiety and locomotor activity. In animal models, 4-(2-fluoroethyl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide has been shown to increase the levels of serotonin in the brain, which could be useful in studying the role of serotonin in mood disorders. 4-(2-fluoroethyl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide has also been reported to decrease food intake and increase locomotor activity, which could be useful in studying the mechanisms of obesity and movement disorders.

Advantages and Limitations for Lab Experiments

4-(2-fluoroethyl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the serotonin 5-HT1B and 5-HT2C receptors, which allows for precise manipulation of these receptors. 4-(2-fluoroethyl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide is also relatively easy to synthesize and has been used in many research studies. However, 4-(2-fluoroethyl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide has some limitations, including its potential toxicity and the need for careful dosing and administration to avoid adverse effects.

Future Directions

There are several future directions for research on 4-(2-fluoroethyl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide. One area of interest is the role of 4-(2-fluoroethyl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide in the regulation of mood and anxiety disorders, and its potential use as a therapeutic agent. Another area of interest is the development of new derivatives of 4-(2-fluoroethyl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide with improved potency and selectivity for the serotonin receptors. Additionally, the use of 4-(2-fluoroethyl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide in combination with other compounds could lead to new insights into the mechanisms of neurotransmission and the treatment of neurological disorders.
Conclusion:
In conclusion, 4-(2-fluoroethyl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide is a chemical compound that has been widely studied for its potential use in scientific research. The synthesis method of 4-(2-fluoroethyl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide involves the reaction of 1-(2-fluoroethyl)piperazine with tetrahydrofuran-2-carboxaldehyde in the presence of sodium triacetoxyborohydride. 4-(2-fluoroethyl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide has been found to act as a selective agonist of the serotonin 5-HT1B and 5-HT2C receptors, and has various biochemical and physiological effects. 4-(2-fluoroethyl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide has several advantages for lab experiments, including its high potency and selectivity, but also has limitations that need to be considered. Future research on 4-(2-fluoroethyl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide could lead to new insights into the mechanisms of neurotransmission and the treatment of neurological disorders.

Synthesis Methods

The synthesis of 4-(2-fluoroethyl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide involves the reaction of 1-(2-fluoroethyl)piperazine with tetrahydrofuran-2-carboxaldehyde in the presence of sodium triacetoxyborohydride. The resulting compound is then treated with acetic anhydride to obtain the final product. The synthesis of 4-(2-fluoroethyl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide has been reported in several research papers, and the yield and purity of the compound depend on the reaction conditions and the quality of the starting materials.

Scientific Research Applications

4-(2-fluoroethyl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide has been studied for its potential use in various scientific research applications. It has been found to act as a selective agonist of the serotonin 5-HT1B and 5-HT2C receptors, which are involved in the regulation of mood, appetite, and sleep. 4-(2-fluoroethyl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide has also been reported to have anxiogenic and locomotor-stimulating effects in animal models, which could be useful in studying the mechanisms of anxiety and movement disorders.

properties

IUPAC Name

4-(2-fluoroethyl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22FN3O2/c13-3-4-15-5-7-16(8-6-15)12(17)14-10-11-2-1-9-18-11/h11H,1-10H2,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGOMXGWSKZQBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)N2CCN(CC2)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-fluoroethyl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide

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